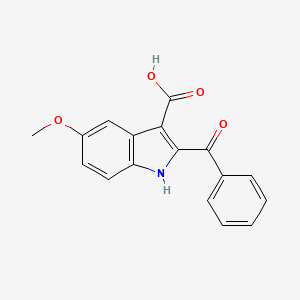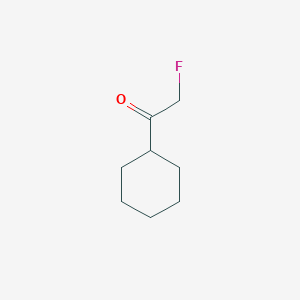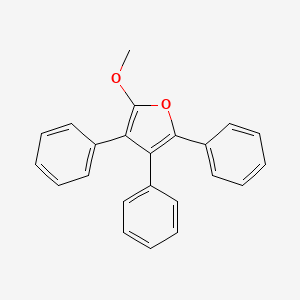
2-Methoxy-3,4,5-triphenylfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-3,4,5-triphenylfuran is a chemical compound with the molecular formula C24H20O2 . It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. The compound is characterized by the presence of three phenyl groups and a methoxy group attached to the furan ring. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3,4,5-triphenylfuran typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxy-3,4,5-triphenylfuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the furan ring into more saturated structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the furan ring itself.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Applications De Recherche Scientifique
2-Methoxy-3,4,5-triphenylfuran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Medicine: Potential medicinal applications include its use as a lead compound for developing new pharmaceuticals with specific biological activities.
Industry: It can be used in the development of new materials with unique properties, such as polymers and advanced composites.
Mécanisme D'action
The mechanism of action of 2-Methoxy-3,4,5-triphenylfuran involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various receptors or enzymes, potentially inhibiting or activating their functions. For example, furan derivatives are known to interact with enzymes involved in metabolic pathways, affecting their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
3-Indolyl Furanoids: These compounds share a similar furan ring structure but have different substituents, leading to distinct biological activities.
Trimethoxyphenyl (TMP) Derivatives: These compounds contain a trimethoxyphenyl group, which imparts unique pharmacological properties.
Uniqueness: 2-Methoxy-3,4,5-triphenylfuran is unique due to its specific combination of methoxy and phenyl groups attached to the furan ring. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, and medicine.
Propriétés
Numéro CAS |
31554-21-9 |
|---|---|
Formule moléculaire |
C23H18O2 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
2-methoxy-3,4,5-triphenylfuran |
InChI |
InChI=1S/C23H18O2/c1-24-23-21(18-13-7-3-8-14-18)20(17-11-5-2-6-12-17)22(25-23)19-15-9-4-10-16-19/h2-16H,1H3 |
Clé InChI |
YADFAQNPHWZUGK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[[5-(2-bromo-1-oxopropyl)-2-furanyl]methyl]-](/img/structure/B12913407.png)

![2,2'-({2-[6-(Benzylsulfanyl)-9h-purin-9-yl]ethyl}imino)diethanol](/img/structure/B12913419.png)
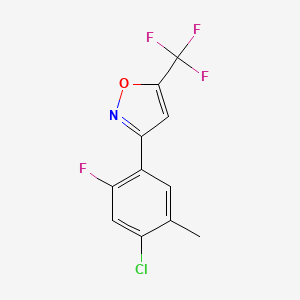
![4-Chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12913444.png)
![2-[(2,5-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12913449.png)
![2-Amino-5-(3-{[4-(6-chloro-5-oxohexyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one](/img/structure/B12913452.png)


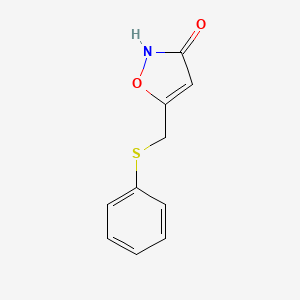
![3-[(4-Fluorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12913477.png)
